4-Bromo-1-isopropyl-2-methoxybenzene

Description

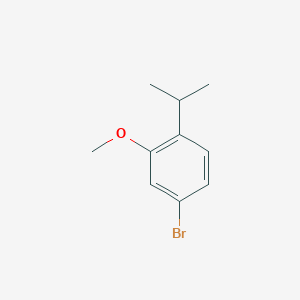

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCIPBSEEFZRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369775-86-9 | |

| Record name | 4-Bromo-1-isopropyl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 4 Bromo 1 Isopropyl 2 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on 4-Bromo-1-isopropyl-2-methoxybenzene are a consequence of the interplay between the directing effects of the existing substituents.

Directing Effects of Isopropyl and Methoxy (B1213986) Groups

Substituents on a benzene ring can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). fiveable.me

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. youtube.com The oxygen atom possesses lone pairs of electrons that it can donate to the benzene ring through resonance. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgpressbooks.pub Consequently, the methoxy group is a potent ortho, para-director. pressbooks.pub

Isopropyl Group (-CH(CH₃)₂): The isopropyl group, like other alkyl groups, is a weak activating group. youtube.com It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org This activating effect also directs incoming electrophiles to the ortho and para positions. youtube.com

When multiple activating groups are present on a benzene ring, the most powerful activating group generally dictates the position of substitution. masterorganicchemistry.com In the case of this compound, the methoxy group is a much stronger activator than the isopropyl group. youtube.commasterorganicchemistry.com Therefore, the regiochemical outcome of EAS reactions will be primarily controlled by the methoxy group.

| Substituent | Classification | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | Strongly Activating | +R (Resonance) > -I (Inductive) | Ortho, Para |

| Isopropyl (-CH(CH₃)₂) | Weakly Activating | +I (Inductive) | Ortho, Para |

Influence of Bromine Substituent on EAS Reactivity

Halogens, including bromine, exhibit a dual electronic effect. They are electronegative and withdraw electron density from the ring through the inductive effect (-I), which deactivates the ring towards electrophilic attack, making the reaction slower compared to benzene. stackexchange.com However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R). stackexchange.com

This resonance donation, although weaker than the inductive withdrawal, is sufficient to stabilize the carbocation intermediate when the attack occurs at the ortho and para positions. stackexchange.com The meta position does not benefit from this resonance stabilization. As a result, halogens are considered deactivating but ortho, para-directing substituents. libretexts.org

Kinetics and Regioselectivity in EAS

The kinetics (reaction rate) of EAS on this compound is expected to be faster than that of benzene. This is because the combined activating effects of the strong methoxy group and the weak isopropyl group outweigh the weak deactivating effect of the bromine atom.

The regioselectivity (the position of substitution) is determined by a combination of electronic and steric factors:

Electronic Effects: The powerful ortho, para-directing methoxy group at position C2 will direct incoming electrophiles to C1 (para) and C3/C5 (ortho). However, C1 is already substituted with the isopropyl group. The positions ortho to the methoxy group are C1 and C3. The position para to the methoxy group is C5.

Steric Effects: The bulky isopropyl group at C1 creates significant steric hindrance. youtube.com This bulkiness will disfavor electrophilic attack at the adjacent C6 and C2 positions. Attack at the position between two substituents is generally disfavored. youtube.com

Considering these factors, the most likely position for electrophilic attack is C5. This position is:

Para to the strongly activating methoxy group.

Ortho to the bromine atom.

Meta to the weakly activating isopropyl group.

Relatively sterically unhindered compared to the position between the isopropyl and methoxy groups.

Attack at C3 is also electronically favored (ortho to the methoxy group), but it is ortho to the bulky isopropyl group, making it a less likely site for substitution. Therefore, the major product of an EAS reaction on this compound is predicted to be the one where the electrophile adds to the C5 position.

| Position | Relation to -OCH₃ (C2) | Relation to -CH(CH₃)₂ (C1) | Relation to -Br (C4) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| C3 | Ortho | Ortho | Meta | High | Minor Product |

| C5 | Para | Meta | Ortho | Low | Major Product |

| C6 | Meta | Ortho | Meta | High | Unlikely |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, this reaction is generally difficult for simple aryl halides because the electron-rich benzene ring repels incoming nucleophiles. youtube.com The reaction typically requires either harsh conditions or the presence of specific activating groups on the ring. pressbooks.pub

Activation by Electron-Withdrawing Groups and Halogen Leaving Group

For a common type of NAS, the SₙAr mechanism, the reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. uomustansiriyah.edu.iqbyjus.com These groups activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.com

The compound this compound lacks any strong electron-withdrawing groups. Instead, it possesses electron-donating groups (methoxy and isopropyl), which increase the electron density of the ring and thus deactivate it towards nucleophilic attack. youtube.com Therefore, this molecule is not expected to undergo NAS via the SₙAr mechanism under typical conditions.

The nature of the halogen leaving group in SₙAr reactions is also noteworthy. The reaction rate is often F > Cl > Br > I, which is the reverse of the order seen in Sₙ2 reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. youtube.com

SₙAr Mechanisms and Benzyne (B1209423) Intermediates

Two primary mechanisms are considered for NAS on bromoarenes:

SₙAr (Addition-Elimination) Mechanism: This two-step mechanism involves the initial addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq As discussed, this pathway is highly unlikely for this compound due to the absence of activating electron-withdrawing groups.

Elimination-Addition (Benzyne) Mechanism: Bromoarenes that are unreactive towards the SₙAr mechanism can undergo substitution under very harsh conditions, such as treatment with a very strong base like sodium amide (NaNH₂) in liquid ammonia. youtube.comlibretexts.org This reaction proceeds through a highly reactive, symmetrical intermediate called benzyne. makingmolecules.commasterorganicchemistry.com The mechanism involves two steps:

Elimination: The strong base abstracts a proton from a position ortho to the bromine atom. This is followed by the elimination of the bromide ion, forming a triple bond within the benzene ring. makingmolecules.com

Addition: The nucleophile then attacks either carbon of the benzyne triple bond, followed by protonation (usually from the solvent) to yield the substitution product. makingmolecules.com

If this compound were subjected to these conditions, the base could potentially abstract a proton from either C3 or C5. Abstraction from C5 is more likely due to less steric hindrance. This would lead to the formation of a benzyne intermediate. The subsequent nucleophilic attack could occur at either C4 or C5, potentially leading to a mixture of two isomeric products. makingmolecules.com The regioselectivity of the nucleophilic addition to unsymmetrical benzynes is influenced by the electronic effects of the substituents. youtube.com

Directed ortho-Metalation (DoM) Chemistry

Directed ortho-metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate that can then react with an electrophile. wikipedia.orgorganic-chemistry.org

In the this compound molecule, the methoxy (-OCH₃) group serves as a moderately effective directed metalation group. organic-chemistry.org DMGs are typically Lewis basic moieties that can coordinate to the Lewis acidic lithium atom of the organolithium reagent. wikipedia.orgbaranlab.org The oxygen atom of the methoxy group possesses lone pairs of electrons that chelate with the lithium ion, bringing the alkyl base (e.g., n-butyllithium) into close proximity with the protons at the positions ortho to the methoxy group. baranlab.org This complex-induced proximity effect (CIPE) significantly increases the kinetic acidity of the adjacent protons, facilitating their removal. baranlab.org

For this compound, there are two positions ortho to the methoxy DMG: C1 (bearing the isopropyl group) and C3. Deprotonation occurs preferentially at the C3 position due to the absence of steric hindrance compared to the C1 position, which is substituted with a bulky isopropyl group. The bromine atom at the C4 position is too distant to be influenced by the directing effect of the methoxy group.

The DoM process for this compound involves a two-step sequence. First, the aromatic ring is regiospecifically deprotonated at the C3 position by a strong organolithium base, such as n-butyllithium (n-BuLi), often in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF) and in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the basicity of the reagent. uwindsor.ca This step generates a highly reactive aryllithium intermediate.

In the second step, this nucleophilic intermediate is "quenched" by the addition of an electrophile (E⁺). The electrophile reacts at the carbanionic C3 site, displacing the lithium and forming a new carbon-electrophile bond. wikipedia.org This sequence allows for the precise introduction of a wide variety of functional groups exclusively at the position ortho to the methoxy group.

| Electrophile | Reagent Example | Functional Group Introduced | Product Structure |

|---|---|---|---|

| Carbonyl Compound | Acetone (CH₃COCH₃) | Hydroxyalkyl (-C(OH)(CH₃)₂) | 2-(4-Bromo-1-isopropyl-2-methoxyphenyl)propan-2-ol |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) | 4-Bromo-1-isopropyl-2-methoxy-3-methylbenzene |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) | (4-Bromo-1-isopropyl-2-methoxyphenyl)trimethylsilane |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) | 4-Bromo-3-isopropyl-2-methoxybenzoic acid |

The primary advantage of using DoM on this compound is the high degree of regiocontrol it offers for introducing new substituents. The scope of the reaction is broad, as a diverse array of electrophiles can be employed to functionalize the C3 position.

However, there are limitations to this methodology. The methoxy group is considered a DMG of only moderate strength compared to more powerful groups like amides or O-carbamates. uwindsor.canih.gov Consequently, achieving efficient deprotonation may require harsh conditions, such as the use of highly reactive alkyllithiums and cryogenic temperatures, which may not be compatible with other sensitive functional groups. Furthermore, the steric bulk of the adjacent isopropyl group could potentially hinder the reaction with very large or bulky electrophiles, leading to lower yields.

Cross-Coupling Reactions

The bromine atom on this compound makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Among the most widely used cross-coupling methods is the Suzuki-Miyaura reaction, which typically employs a palladium catalyst to couple an organohalide with an organoboron compound. wikipedia.org For this compound, the reactive site is the carbon-bromine (C-Br) bond. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters. nih.gov

The general transformation involves reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This results in the formation of a new C-C bond, replacing the bromine atom with the organic group from the boron reagent.

| Organoboron Reagent | Catalyst/Base System (Example) | Coupled Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4'-Isopropyl-3'-methoxy-[1,1'-biphenyl] |

| Thiophene-2-boronic acid | PdCl₂(dppf) / K₂CO₃ | 2-(4-Isopropyl-3-methoxyphenyl)thiophene |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 1-Isopropyl-2-methoxy-4-vinylbenzene |

| Methylboronic acid | Pd(dba)₂ / SPhos / Cs₂CO₃ | 4-Isopropyl-3-methoxy-1-methylbenzene |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. nih.govlumenlearning.com The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which is the active catalyst. chemrxiv.org This species undergoes oxidative addition by inserting into the C-Br bond of this compound. This is often the rate-determining step of the cycle. wikipedia.org The palladium center is oxidized from the 0 to the +2 state, forming a square planar organopalladium(II) complex. libretexts.orgyonedalabs.com

Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. The organoboron compound is first activated by the base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex (e.g., a boronate). wikipedia.org This species then transfers its organic group to the palladium, displacing the bromide ligand.

Reductive Elimination : The final step is the reductive elimination of the product. The two organic groups (the 4-isopropyl-2-methoxyphenyl group and the group transferred from the boron reagent) which are typically cis to each other on the palladium complex, couple to form the new C-C bond. acs.org This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. yonedalabs.com

This catalytic cycle allows for the formation of the desired product using only a small, substoichiometric amount of the palladium catalyst.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Substrate Scope and Reaction Conditions

The utility of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is well-established in principle for aryl bromides. The electron-rich nature of the benzene ring, due to the methoxy and isopropyl groups, generally makes oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle, slower compared to electron-poor aryl bromides. Consequently, more electron-rich and sterically bulky phosphine (B1218219) ligands are often required to facilitate the reaction.

Typical conditions for a Suzuki-Miyaura coupling involving an aryl bromide like this compound would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). A base, commonly sodium carbonate, potassium carbonate, or potassium phosphate, is essential to activate the boronic acid partner. The reaction is typically carried out in a solvent system like toluene (B28343), 1,4-dioxane, or DMF, often with the addition of water, at elevated temperatures.

For the Buchwald-Hartwig amination , which forms a C-N bond, catalyst systems comprising a palladium precursor and a bulky, electron-rich phosphine ligand are standard. Ligands such as XPhos and RuPhos have proven effective for coupling aryl bromides with a wide range of amines. A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required to deprotonate the amine nucleophile. Common solvents include toluene and 1,4-dioxane, with reactions typically run at temperatures ranging from 80 to 110 °C.

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is unique in that it typically requires a dual catalyst system of a palladium complex and a copper(I) salt, most commonly copper(I) iodide (CuI). An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used, which also often serves as the solvent. The reaction can proceed under relatively mild conditions, sometimes even at room temperature.

The table below summarizes typical reaction conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides of a similar electronic nature to this compound.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂ / Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 80-110 | Aryl/Vinyl Boronic Acids |

| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Primary/Secondary Amines |

| Sonogashira | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NEt | Toluene, DMF | 25-100 | Terminal Alkynes |

This is an interactive data table. Users can sort and filter the data as needed.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer an alternative, often more economical, pathway for forming C-C and C-heteroatom bonds compared to palladium-based methods. These reactions are particularly effective for forming C-O, C-S, and C-N bonds. For a substrate like this compound, copper catalysis can be employed to couple it with alcohols, phenols, thiols, and amines.

Typically, these reactions require a copper(I) or copper(II) salt as the catalyst or promoter, such as CuI, CuBr, or CuCl₂. Often, a ligand is used to stabilize the copper catalyst and facilitate the reaction; common ligands include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids. A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is necessary. The reactions are usually performed at higher temperatures (100-150 °C) in polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). Copper-catalyzed couplings can be advantageous when the substrate is sensitive to the conditions of palladium catalysis or when cost is a primary concern.

Other Transition Metal Catalyzed C-C and C-Heteroatom Bond Formations

Beyond palladium and copper, other transition metals like nickel and iron can also catalyze cross-coupling reactions. Nickel catalysts, in particular, have emerged as a powerful alternative for Suzuki-Miyaura and other coupling reactions, especially for less reactive aryl chlorides and electron-rich aryl bromides. Nickel catalysts are often cheaper than their palladium counterparts and can exhibit unique reactivity. For this compound, a nickel-based catalyst system, typically involving a Ni(II) salt (e.g., NiCl₂) and a phosphine or N-heterocyclic carbene (NHC) ligand, could be employed for C-C bond formation.

The Heck reaction, another important palladium-catalyzed process, involves the coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would typically be catalyzed by a palladium source such as Pd(OAc)₂ in the presence of a phosphine ligand or under phosphine-free conditions. A base, often a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the HBr generated in the reaction. Polar aprotic solvents such as DMF or NMP are commonly used.

Oxidation and Reduction Chemistry

Selective Oxidation of Aromatic Ring and Side Chains

The oxidation of this compound can be directed at either the aromatic ring or the isopropyl side chain, depending on the reagents and conditions employed. The aromatic ring itself is relatively electron-rich and thus susceptible to oxidative degradation under harsh conditions. However, selective oxidation is challenging.

More commonly, the benzylic position of the isopropyl group is the target for selective oxidation. The conversion of the isopropyl group to a ketone (acetophenone derivative) or a tertiary alcohol can be achieved using various oxidizing agents. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under controlled conditions could potentially oxidize the benzylic C-H bonds. However, achieving high selectivity without affecting the methoxy group or causing over-oxidation can be difficult. Milder, more selective methods might involve catalytic oxidation using transition metal catalysts in the presence of a terminal oxidant like molecular oxygen or a peroxide.

Reduction of Aromatic Halides and Functional Groups

The functional groups on this compound offer several sites for chemical reduction. The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, a process known as hydrodebromination. This transformation can be accomplished through various methods, including catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or through reaction with a hydride source like tributyltin hydride (Bu₃SnH) via a radical mechanism.

The methoxy group (O-CH₃) can undergo demethylation to yield the corresponding phenol. This is a common transformation in natural product synthesis. A standard reagent for this purpose is boron tribromide (BBr₃). Research has shown that this compound can be effectively demethylated using BBr₃ in a solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature.

Furthermore, the tertiary alcohol resulting from the oxidation of the isopropyl group can be reduced back to the isopropyl group. One documented method involves the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction demonstrates that the aryl bromide and methoxy functionalities are stable under these specific reductive conditions.

The following table details specific reduction reactions involving this compound or its immediate precursor.

| Reaction Type | Substrate | Reagent(s) | Solvent | Conditions | Product |

| Demethylation | This compound | BBr₃ | Dichloromethane (DCM) | 0 °C to room temp, 5 h | 5-Bromo-2-isopropylphenol |

| Dehydroxylation | 1-(5-Bromo-2-methoxyphenyl)-1-methylethanol | Et₃SiH, BF₃·OEt₂ | Dichloromethane (DCM) | 0 °C | This compound |

This is an interactive data table. Users can sort and filter the data as needed.

Spectroscopic and Structural Characterization in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-Bromo-1-isopropyl-2-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Advanced ¹H and ¹³C NMR Signal Assignment and Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, isopropyl, and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The methoxy group (-OCH₃) would likely appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The isopropyl group would present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂, with coupling constants (J) around 7 Hz. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. Based on the substitution pattern, three distinct aromatic protons would be expected, likely exhibiting doublet, doublet of doublets, or singlet-like appearances depending on their coupling relationships.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show discrete signals for each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry. The carbon of the methoxy group is expected around δ 55-60 ppm. The isopropyl carbons would appear with the methine carbon at a higher chemical shift than the two equivalent methyl carbons. The aromatic region would display six signals, with the carbon atoms directly attached to the bromine and oxygen atoms showing characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isopropyl-CH₃ | Doublet | ~22-24 |

| Isopropyl-CH | Septet | ~27-30 |

| Methoxy-CH₃ | Singlet | ~56 |

| Aromatic C-H | Multiplets | ~110-135 |

| Aromatic C-Br | - | ~115-120 |

| Aromatic C-O | - | ~155-160 |

| Aromatic C-isopropyl | - | ~140-145 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Structural Elucidation

To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, several 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, a cross-peak between the isopropyl methine septet and the methyl doublet would confirm their connectivity. It would also help to trace the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

Variable-Temperature NMR for Conformational Dynamics

The methoxy and isopropyl groups in this compound can exhibit rotational freedom. Variable-temperature (VT) NMR studies can provide insights into the dynamics of these rotations. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. If the rotation around a particular bond is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. Analysis of the coalescence temperature and the line shape can provide thermodynamic parameters for the rotational barrier. For substituted anisoles, VT-NMR can be particularly useful in studying the preferred orientation of the methoxy group relative to the plane of the benzene ring.

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₁₀H₁₃BrO), HRMS would be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. By accurately measuring the m/z of the molecular ion, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₁₃⁷⁹BrO]⁺ | 228.0150 |

| [C₁₀H₁₃⁸¹BrO]⁺ | 230.0130 |

Fragmentation Patterns for Structural Information

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of a methyl group: A common fragmentation for ethers is the loss of a methyl radical from the methoxy group, leading to a [M-15]⁺ ion.

Loss of an isopropyl group: Cleavage of the bond between the aromatic ring and the isopropyl group would result in the loss of an isopropyl radical (•CH(CH₃)₂), giving a prominent [M-43]⁺ peak.

Loss of propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group, resulting in a [M-42]⁺ ion.

Cleavage of the C-Br bond: The loss of a bromine radical would lead to a [M-79/81]⁺ ion.

Aromatic ring fragmentation: Further fragmentation of the aromatic ring can also occur, leading to smaller charged fragments.

The analysis of these fragmentation patterns, in conjunction with the information from NMR spectroscopy, allows for a comprehensive and confident structural determination of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint, allowing for the identification of functional groups and offering insights into the molecule's conformational arrangement. While IR spectroscopy measures the absorption of infrared light corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. mt.com Together, they provide complementary information on the vibrational framework of the molecule.

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its constituent parts: the isopropyl group, the methoxy group, the C-Br bond, and the substituted benzene ring. Analysis of analogous compounds, such as isopropylbenzene (cumene) and bromoanisole, allows for the assignment of characteristic vibrational bands. nih.govwikipedia.org

Key vibrational modes for this compound include:

Aromatic C-H Stretches: These typically appear above 3000 cm⁻¹, indicating the stretching of C-H bonds on the benzene ring. spectroscopyonline.com

Aliphatic C-H Stretches: The isopropyl and methoxy groups give rise to C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric stretches of the methyl (CH₃) groups of the isopropyl moiety are expected in the 2960-2975 cm⁻¹ and 2870-2880 cm⁻¹ regions, respectively. nist.govhoriba.com

Aromatic C=C Stretches: The stretching of the carbon-carbon bonds within the benzene ring produces a set of characteristic bands in the 1450-1610 cm⁻¹ region. spectroscopyonline.com The substitution pattern influences the exact position and intensity of these peaks.

C-O-C Stretches: Anisole and its derivatives exhibit strong C-O stretching bands. bartleby.com An asymmetrical C-O-C stretch is typically observed around 1250 cm⁻¹, while a symmetrical stretch appears near 1040 cm⁻¹. bartleby.compearson.com These bands are often intense in the IR spectrum.

C-H Bending and Wagging: In-plane and out-of-plane C-H bending vibrations (wags) of the aromatic ring occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The precise wavenumbers of the out-of-plane wags are highly indicative of the ring's substitution pattern. spectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound based on data from related molecules.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isopropyl & Methoxy | 2850 - 2975 |

| C=C Stretch (Ring) | Benzene Ring | 1450 - 1610 |

| C-H Bend (Aliphatic) | Isopropyl & Methoxy | 1340 - 1470 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1050 |

| C-H Out-of-Plane Wag | Benzene Ring | 750 - 900 |

| C-Br Stretch | Bromo-Aromatic | 500 - 600 |

Vibrational spectroscopy can also shed light on the conformational preferences of this compound. The orientation of the methoxy and isopropyl groups relative to the benzene ring can be influenced by steric hindrance. mdpi.com In ortho-substituted anisoles, the methoxy group can adopt either a planar or a non-planar (orthogonal) conformation with respect to the aromatic ring. These different conformations can, in principle, be distinguished by shifts in vibrational frequencies, particularly those involving the C-O-C stretching and the aromatic ring modes. colostate.edu

Studies on sterically hindered carvacrol (B1668589) derivatives, which also feature an isopropyl group adjacent to an oxygen-containing substituent, show that the rotational barrier of the isopropyl group can be significant (14–17 kcal/mol). mdpi.com This restricted rotation leads to distinct syn and anti conformers that can be identified using advanced spectroscopic techniques. mdpi.com For this compound, the steric interaction between the bulky isopropyl group and the methoxy group at the ortho position likely favors a specific conformation where these groups are oriented to minimize repulsion. This preferred arrangement would be reflected in the vibrational spectra. For instance, analysis of isopropylbenzene has shown that it exists predominantly in a planar conformation where the C-H bond of the isopropyl group lies in the plane of the benzene ring, a preference observed in both liquid and solid states. nih.govresearchgate.net

X-ray Crystallography of Derivatives

While the crystal structure of this compound itself is not described in the available literature, X-ray diffraction studies on closely related bromo-anisole and other bromo-aromatic derivatives provide a robust framework for understanding its potential solid-state characteristics.

X-ray crystallography provides definitive information on molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. Studies on bromo-substituted aromatic compounds reveal highly ordered crystalline structures. For example, the crystal structure of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, a related compound with a brominated aromatic ring, was determined to be monoclinic, belonging to the P2₁/n space group. researchgate.net Similarly, various bromo-derivatives of 2,2-diphenyl-1-picrylhydrazyl (DPPH) have been characterized, crystallizing in orthorhombic and monoclinic space groups. semanticscholar.org These examples show that brominated organic molecules typically form well-defined crystals suitable for X-ray analysis.

The table below presents crystallographic data for a representative bromo-substituted aromatic compound to illustrate the type of structural information obtained.

| Parameter | (E)-4-Bromo-N-(2-chlorobenzylidene)aniline researchgate.net |

| Chemical Formula | C₁₃H₉BrClN |

| Molecular Weight | 294.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.243 |

| b (Å) | 4.020 |

| c (Å) | 20.142 |

| β (°) | 103.248 |

| Volume (ų) | 1201.4 |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In derivatives of this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms (like oxygen) on adjacent molecules.

C-Br···Br-C Interactions: These interactions, often referred to as Type I or Type II contacts depending on the geometry, are a form of halogen bonding. Their stabilizing energy is primarily driven by dispersion forces with a significant electrostatic component and can range from -0.38 to -2.35 kcal/mol in real crystal structures. rsc.org

Van der Waals Forces: These are ubiquitous forces, particularly London dispersion forces, which are significant for molecules with large, polarizable atoms like bromine. youtube.com

Weak Hydrogen Bonds: Interactions such as C-H···O, involving the methoxy oxygen atom, can also direct crystal packing.

The interplay of these weak forces dictates the final three-dimensional architecture of the crystal, influencing properties like melting point and solubility.

A molecule's conformation can differ between the solution and solid states. In solution, a molecule may exist as an equilibrium of several low-energy conformers due to thermal energy and freedom of rotation around single bonds. chemistrysteps.com In contrast, the process of crystallization can select for a single, specific conformer that allows for the most efficient packing and maximizes favorable intermolecular interactions. colostate.edu

For this compound, the primary conformational flexibility arises from rotation around the C(aryl)-O bond of the methoxy group and the C(aryl)-C bond of the isopropyl group. The significant steric hindrance between these two adjacent groups is a dominant factor. mdpi.com

In Solution: NMR studies on related sterically hindered molecules, like 1,2-dimethoxybenzene, have shown that multiple conformations can be populated. The molecule dynamically averages between these states, and the observed properties are a weighted average of all conformers present.

In the Solid State: X-ray crystallography would capture a static picture of the lowest-energy conformer within the crystal lattice. This conformation would represent the optimal balance between intramolecular steric strain and intermolecular packing forces. The crystal environment may force the methoxy and isopropyl groups into a specific orientation that is not necessarily the absolute lowest energy conformation in the gas phase or in solution, but is the most favorable for forming a stable crystal. colostate.edu

Therefore, a discrepancy between the average conformation observed in solution (e.g., by NMR) and the single conformation observed in the solid state (by X-ray crystallography) is plausible. Resolving this would involve comparing the experimental solid-state structure with solution-state spectroscopic data and computational modeling to understand the energetic landscape of the different possible conformers.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering a dynamic picture of molecular behavior.

For a flexible molecule like 4-Bromo-1-isopropyl-2-methoxybenzene, which has rotatable bonds associated with the isopropyl and methoxy (B1213986) substituents, MD simulations can be used to explore its conformational space. These simulations would reveal the preferred orientations of the substituent groups and the dynamics of transitions between different conformational states. This is particularly important for understanding how the molecule's shape fluctuates under different conditions.

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited to study the effects of different solvents on the conformation of this compound. By explicitly including solvent molecules in the simulation box, it is possible to observe how interactions, such as hydrogen bonding or van der Waals forces, with the solvent affect the conformational preferences and dynamics of the solute molecule. These simulations would provide a molecular-level understanding of solvation and its impact on the properties of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in modern chemical research. These calculations could provide a wealth of information about the electronic nature of this compound.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

The reactivity of a molecule is governed by its electronic structure. Reactivity descriptors, derived from quantum chemical calculations, can identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the interplay of the electron-donating methoxy and isopropyl groups with the electron-withdrawing bromo group would create a nuanced distribution of electron density across the benzene (B151609) ring. This would, in turn, dictate the regioselectivity of its reactions. Theoretical calculations could precisely map these sites, offering predictive power for synthetic applications.

Aromaticity Analysis of the Substituted Benzene Ring

The substitution pattern on the benzene ring of this compound is expected to influence its aromatic character. Aromaticity is a key determinant of a molecule's stability and reactivity. Various computational methods, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), could be employed to quantify the degree of aromaticity in the substituted ring. Such an analysis would reveal the electronic consequences of the substituent effects.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reaction mechanisms. This approach allows for the study of transient species, such as transition states, which are often difficult to observe experimentally.

Transition State Characterization

For any chemical reaction involving this compound, the transition state represents the highest energy point on the reaction pathway. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction's feasibility and for predicting its outcome. Computational methods can be used to locate and verify these critical structures, providing a molecular-level picture of the reaction in progress.

Kinetic and Thermodynamic Profiling of Reactions

By calculating the energies of reactants, products, and transition states, a complete kinetic and thermodynamic profile of a reaction can be constructed. This would allow for the determination of important parameters such as activation energies and reaction enthalpies. For reactions involving this compound, this data would be invaluable for predicting reaction rates and equilibrium positions, thereby guiding experimental efforts to optimize reaction conditions.

While the specific computational data for this compound is not yet available in the public domain, the theoretical frameworks for such analyses are well-established. Future research in this area would undoubtedly contribute to a deeper understanding of the chemical behavior of this and related substituted aromatic compounds.

Applications As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor for Complex Natural Product Synthesis

The inherent functionalities of 4-bromo-1-isopropyl-2-methoxybenzene make it a suitable starting point for the assembly of intricate natural product frameworks. The bromine atom provides a handle for a range of carbon-carbon bond-forming reactions, which are fundamental to the construction of polycyclic systems.

Integration into Polycyclic Frameworks

The synthesis of complex polycyclic structures often relies on the sequential and controlled formation of new rings. The bromine atom on the benzene (B151609) ring of this compound can be readily converted into an organometallic species, such as a Grignard or organolithium reagent. These reagents can then participate in nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, and epoxides, to build up more complex carbon skeletons.

Furthermore, the bromine atom is an excellent participant in transition-metal-catalyzed cross-coupling reactions. nih.gov Methodologies such as Suzuki, Stille, and Negishi couplings enable the formation of carbon-carbon bonds between the aromatic ring and other molecular fragments, paving the way for the construction of biaryl linkages and other key structural motifs found in a variety of natural products. researchgate.net The strategic placement of the isopropyl and methoxy (B1213986) groups can influence the regioselectivity of these reactions and impact the conformational properties of the resulting polycyclic systems.

While direct examples of the use of this compound in the total synthesis of specific polycyclic natural products are not extensively documented in readily available literature, the principles of its reactivity are well-established within the broader context of natural product synthesis. researchgate.net The strategic combination of its functionalities allows for its potential integration into synthetic routes targeting complex lignans, terpenoids, and alkaloids. nih.govresearchgate.net

Strategic Functionalization for Target Molecules

Beyond its role in forming the core carbon skeleton, this compound offers opportunities for further functionalization to achieve the precise chemical architecture of a target natural product. The methoxy group, for instance, can serve as a protecting group for a phenol, which can be unmasked at a later synthetic stage to reveal a reactive hydroxyl group. This hydroxyl group can then be used for further transformations, such as ether or ester formation, or it can play a crucial role in the biological activity of the final molecule.

The isopropyl group, while often considered a simple alkyl substituent, can also play a strategic role. Its steric bulk can direct the regioselectivity of subsequent reactions on the aromatic ring, and it can be a key feature for recognition by biological targets. In some instances, the isopropyl group itself can be the target of chemical modification, although this is less common.

The interplay between the bromo, isopropyl, and methoxy groups allows for a high degree of control over the synthetic sequence, enabling chemists to introduce new functional groups and build up molecular complexity in a stepwise and predictable manner.

Role in Medicinal Chemistry Research (as a synthetic intermediate)

In the field of medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of novel bioactive molecules. Its structural features can be found within the core of various scaffolds designed to interact with specific biological targets.

Scaffolds for Ligand Design

The substituted benzene ring of this compound provides a rigid scaffold upon which to build potential ligands for biological receptors. The bromine atom acts as a key point of diversification, allowing for the attachment of a wide array of chemical moieties through cross-coupling reactions. This enables the rapid generation of libraries of related compounds, which can then be screened for biological activity.

Synthesis of Bioactive Molecule Analogs

The development of new drugs often involves the synthesis and evaluation of numerous analogs of a lead compound. This compound can be used as a starting material to generate such analogs. By modifying the groups attached to the aromatic ring or by using the bromine atom to introduce new functionalities, chemists can explore the structure-activity relationships of a particular class of bioactive molecules.

For example, the bromine atom can be replaced with a variety of other functional groups, such as amines, amides, or carboxylic acids, which can profoundly alter the pharmacological properties of the molecule. This systematic approach to analog synthesis is a cornerstone of modern drug discovery and allows for the fine-tuning of a molecule's efficacy, selectivity, and pharmacokinetic profile.

Utilization in Materials Science

The application of this compound in materials science is an emerging area of research. The ability of this compound to participate in cross-coupling reactions makes it a potential monomer for the synthesis of novel organic polymers.

The incorporation of the substituted benzene ring into a polymer backbone can impart specific electronic and photophysical properties to the resulting material. For instance, polymers containing this motif could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. The isopropyl and methoxy groups can influence the solubility and processing characteristics of these materials, which are crucial factors for their practical application.

Monomer for Polymer Synthesis

The general approach for synthesizing PPEs involves the oxidative coupling of 2,6-disubstituted phenols. However, an alternative route involves the polymerization of 4-halo-2,6-disubstituted phenols. In this context, a derivative of this compound, specifically 4-bromo-2-isopropyl-6-substituted-phenol, could theoretically serve as a monomer. The polymerization would proceed through a nucleophilic aromatic substitution mechanism, where the phenoxide ion of one monomer attacks the carbon atom bearing the bromine atom of another monomer, leading to the formation of an ether linkage and the elimination of a bromide ion.

The resulting polymer would have a repeating unit characterized by a phenylene ring substituted with an isopropyl group and a methoxy group (or a hydroxyl group if the methoxy group is cleaved during the reaction). The properties of such a polymer would be influenced by these substituents. For instance, the isopropyl group would likely increase the solubility of the polymer in organic solvents and affect its thermal properties, such as the glass transition temperature.

A hypothetical polymerization reaction is depicted below:

n (4-Bromo-2-isopropyl-6-R-phenol) → [-O-(2-isopropyl-6-R-phenylene)-]n + n HBr

It is important to note that this is a potential application based on established principles of polymer chemistry, and further research would be required to confirm the feasibility and to characterize the resulting polymers.

| Potential Polymer Type | Monomer Precursor | Key Reaction Type | Anticipated Polymer Feature |

| Poly(phenylene ether) | 4-Bromo-2-isopropyl-6-substituted-phenol | Nucleophilic Aromatic Substitution | Enhanced solubility due to isopropyl group |

Building Block for Functional Materials (e.g., MOFs, OLEDs precursors)

The structure of this compound makes it a candidate as a precursor for the synthesis of functional organic materials, such as components of Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The properties of MOFs are highly dependent on the structure of the organic linkers. While this compound cannot act as a linker directly, it can be chemically modified to incorporate coordinating functional groups, such as carboxylic acids, phosphonic acids, or nitrogen-containing heterocycles.

| Functional Material | Modification of this compound | Resulting Functional Molecule | Potential Role |

| Metal-Organic Framework (MOF) | Grignard formation and carboxylation | 3-isopropyl-4-methoxybenzoic acid | Organic Linker |

| Organic Light-Emitting Diode (OLED) | Suzuki or Buchwald-Hartwig coupling | Substituted triarylamines or carbazoles | Hole-transport or emissive layer precursor |

Organic Light-Emitting Diode (OLED) Precursors:

In the field of OLEDs, molecules with specific electronic and photophysical properties are required for the various layers of the device, such as the hole-transport layer, the emissive layer, and the electron-transport layer. Substituted aromatic compounds are often used as building blocks for the synthesis of these materials.

This compound can be used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to synthesize more complex molecular architectures. For instance, it could be coupled with anilines or carbazoles to create triarylamine or carbazole (B46965) derivatives. These classes of compounds are known for their excellent hole-transporting properties. The isopropyl and methoxy groups could enhance the solubility and film-forming properties of the final material, which are crucial for the fabrication of OLED devices by solution-processing techniques.

Stereoselective and Enantioselective Synthesis

The application of this compound in stereoselective and enantioselective synthesis is not well-documented. The molecule itself is achiral and does not possess any inherent chiral features that would make it a common choice as a chiral auxiliary or a substrate for asymmetric transformations. However, its structure could potentially be modified to introduce chirality, or it could be used in reactions where stereoselectivity is controlled by external factors such as chiral catalysts or reagents.

Asymmetric Transformations Utilizing the Chiral Potential (if any)

This compound does not have a chiral center. Therefore, there is no inherent chiral potential to be utilized in asymmetric transformations. It is conceivable that derivatives of this compound could be synthesized that are chiral. For example, if one of the methyl groups of the isopropyl substituent were to be functionalized, a chiral center would be created. However, such a modification would represent a multi-step synthesis, and the utility of the resulting chiral molecule would depend on the specific application.

Control over Diastereoselectivity in Multi-step Syntheses

In multi-step syntheses, the existing substituents on an aromatic ring can influence the stereochemical outcome of reactions at other parts of the molecule. This is known as diastereoselectivity. The isopropyl and methoxy groups of this compound could, in principle, exert some degree of steric or electronic influence on stereoselective reactions of its derivatives.

For instance, if the bromo group is converted into a more complex functional group that contains a stereocenter, the isopropyl and methoxy groups could influence the facial selectivity of an approaching reagent, leading to a preference for one diastereomer over another. This is particularly relevant in reactions involving the formation of new stereocenters adjacent to the aromatic ring.

An example could be the asymmetric reduction of a ketone derivative of this compound. The bulky isopropyl group and the coordinating methoxy group could direct the approach of a chiral reducing agent, leading to the preferential formation of one enantiomer of the corresponding alcohol.

| Reaction Type | Role of Substituents | Potential Outcome |

| Asymmetric reduction of a ketone derivative | Steric hindrance from isopropyl group, potential chelation with methoxy group | Diastereoselective formation of an alcohol |

| Diastereoselective addition to an aldehyde derivative | Steric and electronic effects on the transition state | Preferential formation of one diastereomer |

It must be emphasized that these are general principles of stereochemistry, and specific research demonstrating such diastereoselective control for derivatives of this compound is not available in the reviewed scientific literature. The actual degree of stereocontrol would depend on the specific reaction conditions, the nature of the reagents, and the structure of the substrate.

Conclusion and Future Directions in 4 Bromo 1 Isopropyl 2 Methoxybenzene Research

Summary of Key Research Findings

Direct and extensive research specifically focused on 4-Bromo-1-isopropyl-2-methoxybenzene is not abundant in the currently available scientific literature. Its existence is noted in chemical databases, and it is commercially available as a laboratory chemical, which indicates its use as a building block in organic synthesis. The key "findings" are therefore more inferential, based on the compound's structure and the well-established reactivity of its constituent functional groups. The presence of a bromine atom at the 4-position makes it a prime candidate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents. The isopropyl and methoxy (B1213986) groups at the 1 and 2 positions, respectively, are expected to influence the electronic and steric properties of the benzene (B151609) ring, thereby affecting its reactivity and the properties of any derivative compounds.

Identification of Research Gaps and Challenges

The most significant research gap is the lack of dedicated studies on the synthesis, reactivity, and application of this compound. While general methods for the synthesis of polysubstituted benzenes are well-established, specific, optimized, and high-yielding procedures for this particular isomer are not extensively documented.

Key Research Gaps Include:

Optimized Synthesis: A thorough investigation into the most efficient and scalable synthetic routes to this compound is needed.

Reactivity Profiling: Detailed studies on its participation in a wide array of organic reactions are absent. This includes a systematic exploration of its performance in various cross-coupling reactions, metallation reactions (such as Grignard reagent formation), and nucleophilic aromatic substitution reactions.

Application in Target-Oriented Synthesis: There is a dearth of literature demonstrating the use of this compound as a key intermediate in the synthesis of biologically active molecules or advanced materials.

Physicochemical Properties: Comprehensive data on its physical and chemical properties beyond the basic computed values are not readily available.

A primary challenge may be the commercial availability of other, more extensively studied isomers, which may have historically overshadowed the potential of this specific compound.

Emerging Synthetic Methodologies and Catalytic Systems

The field of synthetic organic chemistry is continually evolving, with the development of new catalysts and reaction methodologies. These advancements present exciting opportunities for the future study of this compound.

Modern catalytic systems, particularly those based on palladium, nickel, and copper, have revolutionized cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scopes. The application of these advanced catalytic systems to this compound could unlock new synthetic pathways. For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands could be explored to enhance the efficiency of Suzuki-Miyaura couplings with challenging boronic acid partners. Furthermore, the development of C-H activation methodologies could provide novel ways to functionalize the aromatic ring, complementing the reactivity offered by the bromine atom.

Potential for Novel Derivative Development

The unique substitution pattern of this compound provides a scaffold for the development of a diverse range of novel derivatives. The strategic placement of the bromo, isopropyl, and methoxy groups can be leveraged to synthesize compounds with tailored electronic and steric properties.

Potential avenues for derivative development include:

Pharmaceutical Intermediates: By replacing the bromine atom with various pharmacophores through cross-coupling reactions, a library of compounds could be generated for screening in drug discovery programs. The lipophilic isopropyl group and the hydrogen-bond accepting methoxy group are common features in many bioactive molecules.

Agrochemicals: The substituted benzene core could be elaborated to create new herbicides, fungicides, or insecticides.

Materials Science: The introduction of functionalities such as vinyl groups or alkynes could lead to the synthesis of novel monomers for polymerization, resulting in materials with unique optical or electronic properties.

Below is an interactive data table summarizing the potential for derivative development:

| Reaction Type | Potential Substituent | Resulting Derivative Class | Potential Application Area |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryls and Heterobiaryls | Medicinal Chemistry, Organic Electronics |

| Heck Reaction | Alkenes | Stilbenes and Substituted Alkenes | Materials Science, Fine Chemicals |

| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Organic Synthesis, Materials Science |

| Buchwald-Hartwig Amination | Amines | Aryl Amines | Pharmaceuticals, Agrochemicals |

| Grignard Reaction | Carbonyl Compounds | Benzylic Alcohols | Fine Chemicals, Fragrances |

Broader Impact on Synthetic Organic Chemistry and Related Fields

While currently an under-explored molecule, a thorough investigation into the chemistry of this compound could have a broader impact on the field of synthetic organic chemistry. A detailed understanding of its reactivity would contribute to the general knowledge of structure-reactivity relationships in polysubstituted aromatic compounds. The development of efficient synthetic routes and applications for this compound would add a valuable tool to the arsenal of synthetic chemists.

In related fields, the availability of a new and versatile building block could spur innovation. In medicinal chemistry, it could lead to the discovery of new lead compounds. In materials science, it could enable the synthesis of novel polymers and functional materials. The systematic study of this compound, therefore, represents not just an opportunity to understand a single molecule, but also to contribute to the broader advancement of chemical science.

Q & A

Q. What are the most reliable synthetic routes for 4-bromo-1-isopropyl-2-methoxybenzene at the laboratory scale?

Methodological Answer: The compound can be synthesized via two primary routes:

- Friedel-Crafts Alkylation : React 4-bromo-2-methoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction completion via TLC (hexane:ethyl acetate, 8:2).

- Suzuki-Miyaura Coupling : Use 1-isopropyl-2-methoxy-4-boronic acid with bromobenzene derivatives. Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) and base (e.g., K₂CO₃) in a mixed solvent system (toluene:ethanol, 3:1) at 80–100°C .

Purification : Recrystallize from ethanol/water (yield: 70–85%, purity >97% by GC) or use silica gel chromatography (hexane:ethyl acetate gradient) .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer :

- NMR Spectroscopy :

- X-Ray Crystallography : Use SHELXL for refinement. Key parameters: space group P_2₁/c, R-factor <0.05, and bond length validation (C-Br: ~1.90 Å) .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence reaction pathways in cross-coupling chemistry?

Methodological Answer : The bulky isopropyl group:

- Hinders Electrophilic Substitution : Directs reactions to the para position of the methoxy group.

- Affects Catalytic Efficiency : In Suzuki couplings, use bulky ligands (e.g., SPhos) to prevent catalyst deactivation.

- Quantitative Analysis : Compare kinetic data (e.g., reaction rates) with less hindered analogs (e.g., methyl substituents) using DFT calculations .

Example : Pd-mediated coupling with phenylboronic acid shows 20% lower yield compared to methyl-substituted analogs due to steric hindrance .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer :

- HSQC/HMBC NMR : Resolve ambiguities in aromatic proton assignments by correlating ¹H-¹³C long-range couplings.

- Dynamic NMR : Detect rotational barriers in the isopropyl group (ΔG‡ ~10–12 kcal/mol) to explain splitting patterns.

- Crystallographic Validation : Cross-reference NMR data with X-ray-derived torsion angles and bond lengths .

Case Study : Anomalous NOE between isopropyl and methoxy groups in CDCl₃ was resolved via DMSO-d₆ solvent shift experiments, revealing conformational flexibility .

Q. What strategies optimize regioselectivity in further functionalization (e.g., nitration, halogenation)?

Methodological Answer :

Q. How is this compound applied in medicinal chemistry or materials science?

Methodological Answer :

- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors via Buchwald-Hartwig amination.

- Materials Science : Act as a monomer in conjugated polymers (e.g., via Sonogashira coupling) for OLEDs.

- Case Study : Used in the synthesis of a fluorescent probe for lipid bilayer studies via Pd-catalyzed cross-coupling .

Q. Key Challenges & Future Directions

- Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene™ in coupling reactions.

- Enantioselective Functionalization : Develop chiral ligands for asymmetric C-H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.